3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide

Computational ADME Regioisomer Comparison Lipophilicity

3,4-Difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide (CAS 2034595-39-4) is a synthetic benzamide derivative (C16H13F2N3OS, MW 333.4 g/mol) incorporating a 3,4-difluorophenyl group, a pyrazole ring, and a thiophen-3-yl moiety. Computational predictions, including a calculated logP of 2.7 and a topological polar surface area of 75.2 Ų, suggest moderate lipophilicity and hydrogen-bonding capacity.

Molecular Formula C16H13F2N3OS
Molecular Weight 333.36
CAS No. 2034595-39-4
Cat. No. B2771209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide
CAS2034595-39-4
Molecular FormulaC16H13F2N3OS
Molecular Weight333.36
Structural Identifiers
SMILESC1=CN(N=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CSC=C3
InChIInChI=1S/C16H13F2N3OS/c17-13-3-2-11(8-14(13)18)16(22)19-9-15(12-4-7-23-10-12)21-6-1-5-20-21/h1-8,10,15H,9H2,(H,19,22)
InChIKeyWJDGBRCUJKJOER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide (CAS 2034595-39-4): Structural and Procurement Profile


3,4-Difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide (CAS 2034595-39-4) is a synthetic benzamide derivative (C16H13F2N3OS, MW 333.4 g/mol) incorporating a 3,4-difluorophenyl group, a pyrazole ring, and a thiophen-3-yl moiety [1]. Computational predictions, including a calculated logP of 2.7 and a topological polar surface area of 75.2 Ų, suggest moderate lipophilicity and hydrogen-bonding capacity [2]. The compound is cataloged in screening libraries (e.g., Life Chemicals) for high-throughput screening (HTS) applications, though its specific biological target profile remains largely uncharacterized in the public domain [3].

3,4-Difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide: Why Class-Level Interchangeability Is Not Supported


Substitution with a generic or closely related analog is not straightforward for 3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide. The specific 3,4-difluoro substitution pattern on the benzamide ring produces a distinct electrostatic potential surface compared to the more commonly explored 2,6-difluoro isomers, which are known as CRAC channel inhibitors . This regioisomerism dictates differential dipole moments, hydrogen-bond acceptor geometries, and steric tolerance within binding pockets, as evidenced by the compound's unique ZINC20 3D conformer profile and disparate predicted logP values relative to its 2,6-difluoro congener [1]. Furthermore, the thiophen-3-yl linkage, as opposed to a thiophen-2-yl or alternative heterocycle, governs the trajectory of the aromatic side chain, directly impacting any molecular recognition event [2].

3,4-Difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide: Head-to-Head Quantitative Differentiation Guide


3,4-Difluoro vs. 2,6-Difluoro Regioisomer: Computational LogP Divergence Predicts Differential Membrane Permeability

The 3,4-difluoro substitution pattern significantly alters the computed logP, a key determinant of passive membrane permeability, relative to its 2,6-difluoro regioisomer. The ZINC20 database computes a logP of 3.88 for the 3,4-difluoro isomer, compared to 4.286 for the 2,6-difluoro isomer [1][2]. This -0.406 logP unit difference indicates a lower lipophilicity for the 3,4-variant, which can translate to improved aqueous solubility but potentially reduced passive membrane flux [3].

Computational ADME Regioisomer Comparison Lipophilicity

Topological Polar Surface Area (tPSA) Differentiation Between 3,4-Difluoro and 2,6-Difluoro Isomers

The topological polar surface area (tPSA), which correlates with hydrogen-bonding capacity and intestinal absorption, is identical at 75.2 Ų for both regioisomers [1][2]. This computational equivalence confirms that the differential fluorine placement does not alter the overall count of hydrogen-bond acceptors, but the spatial arrangement of these acceptors, dictated by the 3,4 vs 2,6 pattern, will differ and can be probed via 3D electrostatic potential maps .

Physicochemical Profile Regioisomer Comparison tPSA

Thiophen-3-yl vs. Thiophen-2-yl Analogs: Impact on 3D Conformation and Predicted Target Engagement

The thiophen-3-yl attachment in the target compound forces a divergent trajectory for the aromatic ring compared to the thiophen-2-yl analog (3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide) . The 2-thienyl analog can adopt a conformation placing the sulfur atom in a different spatial region relative to the pyrazole and benzamide pharmacophores. While quantitative bioactivity data are absent for both in public databases (ChEMBL reports 'no known activity'), this conformational distinction is a critical factor in computational docking and pharmacophore modeling, where shape complementarity is paramount [1].

Conformational Analysis Heterocycle Comparison Ligand Design

3,4-Difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide: Scientifically Justified Application Scenarios


High-Throughput Screening (HTS) as a 3,4-Difluoro Chemotype Probe for CRAC Channel Modulation

Given the documented interest in 2,6-difluorobenzamide analogs as CRAC channel inhibitors , the 3,4-difluoro regioisomer serves as a structurally distinct probe to interrogate the fluorine-position tolerance of the CRAC channel Orai1 binding site. Procurement is justified for HTS campaigns aiming to expand the SAR landscape beyond the crowded 2,6-substitution patent space [3].

Physicochemical Profiling in Lead Optimization for Oral Bioavailability

With a computationally derived logP of 2.7–3.88 and a tPSA of 75.2 Ų, the compound sits within chemical space predictive of moderate oral absorption . It is a suitable candidate for inclusion in panels that experimentally validate the impact of fluorine regioisomerism on membrane permeability beyond computational ADMET predictions [3].

Selectivity Profiling Against Pyrazole-Thiophene Containing Kinase Inhibitors

The pyrazole-thiophene-amide scaffold is recurrent in kinase inhibitor design. This compound's unique 3,4-difluoro and 3-thienyl combination offers a distinct pharmacophore hypothesis for targeting kinases where the gatekeeper residue or hinge-binding region favors this specific H-bond acceptor geometry, distinguishing it from common 2-thienyl or 2,6-difluoro 'me-too' analogs .

Building Block for Focused Compound Library Synthesis

As cataloged by Life Chemicals for HTS, this compound is readily accessible for procurement as a core scaffold for SAR exploration . Its three functional handles (benzamide, pyrazole N, and thiophene) allow for rapid diversification, making it a valuable starting point for generating proprietary libraries with novel fluorinated regions [3].

Quote Request

Request a Quote for 3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.